molecular formula C21H21F2N3O2 B2426834 (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1286718-90-8

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2426834
CAS No.: 1286718-90-8
M. Wt: 385.415
InChI Key: UEDYAQJJKNZUDA-UHFFFAOYSA-N
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Description

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a combination of azetidine, piperazine, and benzoyl groups

Properties

IUPAC Name

[1-(3,4-difluorobenzoyl)azetidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2/c22-18-7-6-15(12-19(18)23)20(27)26-13-16(14-26)21(28)25-10-8-24(9-11-25)17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDYAQJJKNZUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the azetidine derivative with 4-phenylpiperazine under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including its potential as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone lies in its combination of structural features, which allows it to interact with a diverse range of molecular targets. This makes it a versatile compound for various scientific and industrial applications .

Biological Activity

The compound (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The combination of azetidine and piperazine moieties suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacology.

Chemical Structure

The molecular formula of the compound is C21H19F2N3OC_{21}H_{19}F_2N_3O, and its structure includes:

  • An azetidine ring
  • A piperazine ring
  • A difluorobenzoyl substituent

This structural complexity allows for diverse interactions with biological systems.

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes. The presence of both azetidine and piperazine rings may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroleptic properties similar to established antipsychotic medications.

Biological Activity

Research into the biological activity of similar compounds indicates that piperazine derivatives often exhibit significant neuroleptic effects. For instance, studies have shown that compounds containing the phenylpiperazine moiety can act as potent antipsychotic agents by blocking dopamine receptors, which is a common mechanism among neuroleptics .

Table 1: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
HaloperidolHaloperidolAntipsychotic, dopamine receptor antagonist
This compoundTBDPotential neuroleptic activity
4-(4-Fluorophenyl)-4-(1-piperidinyl)-1-butanoneTBDNeuroleptic activity comparable to haloperidol

Applications in Drug Development

Given its unique structural characteristics, this compound could serve as a lead compound for developing new therapeutic agents targeting psychiatric disorders. The dual functionality offered by the azetidine and piperazine rings may allow for the design of drugs with improved efficacy and reduced side effects compared to traditional treatments.

Q & A

Q. What are the common synthetic routes for (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-phenylpiperazin-1-yl)methanone, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions between azetidine and piperazine derivatives. For example, a two-step process may include:

Azetidine Functionalization : Reacting 3,4-difluorobenzoic acid with azetidin-3-amine to form the 3,4-difluorobenzoyl-azetidine intermediate.

Piperazine Coupling : Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to link the azetidine intermediate with 4-phenylpiperazine.
Intermediates are characterized via:

  • 1H/13C-NMR to confirm regiochemistry (e.g., azetidine C=O linkage at position 3).
  • HPLC for purity assessment (e.g., >95% purity at 254 nm) .
  • Elemental Analysis to validate stoichiometry (e.g., C: 72.04% vs. calc. 72.09%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • 1H-NMR identifies proton environments (e.g., azetidine CH2 at δ ~3.5–4.0 ppm, aromatic protons from 3,4-difluorobenzoyl at δ ~7.0–7.5 ppm) .
  • 13C-NMR confirms carbonyl groups (e.g., azetidine C=O at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+Na]+ with <2 ppm error) .
  • HPLC : Quantifies purity (e.g., retention time consistency and peak area >97%) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the compound when faced with low yields in coupling reactions?

  • Methodological Answer : Low yields (e.g., 8–12% in ) may arise from steric hindrance or competing side reactions. Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Catalyst Use : Lewis acids (e.g., ZnCl2) or coupling agents (e.g., HATU) improve azetidine-piperazine bond formation .
  • Temperature Control : Stepwise heating (e.g., 0°C → RT) minimizes decomposition .
  • Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) isolates the product .

Q. What methodologies are employed to evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound, and how can contradictory IC50 values across studies be reconciled?

  • Methodological Answer :
  • Ellman’s Assay : Measures thiocholine production via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) at 412 nm. IC50 values are calculated using dose-response curves .
  • Contradiction Resolution :
  • Assay Variability : Standardize substrate concentration (e.g., 0.5 mM acetylthiocholine) and pH (8.0) .
  • Compound Stability : Test for degradation in assay buffers (e.g., DMSO stock solutions stored at −20°C) .
  • Structural Confirmation : Re-analyze active batches via LC-MS to rule out impurities .

Q. How do structural modifications to the azetidinyl or piperazinyl moieties influence the compound's pharmacological profile, based on current SAR studies?

  • Methodological Answer : SAR studies highlight:
  • Azetidine Modifications :
  • Fluorine substitution on the benzoyl group (e.g., 3,4-difluoro vs. 4-fluoro) enhances AChE binding via hydrophobic interactions (IC50 improvement from 51.66 µM to 21.85 µM) .
  • Piperazine Modifications :
  • Introducing electron-withdrawing groups (e.g., sulfonyl) reduces off-target activity .
  • Key Data :
ModificationIC50 (AChE)Reference
3,4-Difluorobenzoyl azetidine21.85 µM
4-Fluorobenzoyl azetidine51.66 µM

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